(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

Medicinal Chemistry Drug Discovery Physicochemical Profiling

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone (CAS 2034251-17-5) is a fully synthetic, non-natural heterocyclic small molecule (molecular formula C14H17N5O3, molecular weight 303.322 g/mol). It belongs to the pyrazole-carboxamide class and features three distinct pharmacophoric elements: a 3-methoxy-1-methylpyrazole core, a central pyrrolidine linker, and a pyrazin-2-yloxy terminal group.

Molecular Formula C14H17N5O3
Molecular Weight 303.322
CAS No. 2034251-17-5
Cat. No. B2373661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone
CAS2034251-17-5
Molecular FormulaC14H17N5O3
Molecular Weight303.322
Structural Identifiers
SMILESCN1C=C(C(=N1)OC)C(=O)N2CCC(C2)OC3=NC=CN=C3
InChIInChI=1S/C14H17N5O3/c1-18-9-11(13(17-18)21-2)14(20)19-6-3-10(8-19)22-12-7-15-4-5-16-12/h4-5,7,9-10H,3,6,8H2,1-2H3
InChIKeyVLPLSRDMANFAAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-Methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone (CAS 2034251-17-5): Structural Identity and Baseline Characteristics for Procurement Decisions


The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone (CAS 2034251-17-5) is a fully synthetic, non-natural heterocyclic small molecule (molecular formula C14H17N5O3, molecular weight 303.322 g/mol) . It belongs to the pyrazole-carboxamide class and features three distinct pharmacophoric elements: a 3-methoxy-1-methylpyrazole core, a central pyrrolidine linker, and a pyrazin-2-yloxy terminal group. The compound is commercially available at research-grade purity (typically 95%) and is marketed as a building block for medicinal chemistry and early-stage drug discovery programs . As of the search date, no peer-reviewed publications, patent exemplifications with biological data, or entries in authoritative curated databases (ChEMBL, PubChem BioAssay, BindingDB) were identified that report target-specific activity, selectivity, or in vivo pharmacokinetics for this exact compound .

Why In-Class Pyrazole-Pyrrolidine Analogs Cannot Substitute for CAS 2034251-17-5 Without Experimental Verification


Within the pyrazole-4-carboxamide chemical space, even structurally conservative modifications at the pyrrolidine 3-position ether or the pyrazole 3-methoxy substituent are known to produce dramatic shifts in target binding, physicochemical properties, and metabolic stability across related chemotypes [1]. The closest commercially available analogs differ in one or more critical positions: the pyrazine ring may be replaced by pyridine (CAS 2034617-43-9), the pyrazine may carry a dimethylamino substituent (CAS 2034401-93-7), or the pyrrolidine linker may be replaced by a piperidine ring (CAS unassigned) . Each of these alterations modulates hydrogen-bond acceptor capacity at the terminal heterocycle, alters the pKa of the ether-linked nitrogen, and changes the three-dimensional presentation of the pyrazole core to any biological target. Consequently, generic substitution without direct experimental comparison in the end user's specific assay system carries a high risk of activity loss, altered selectivity profiles, or unanticipated pharmacokinetic behaviour that cannot be predicted from structural similarity alone [1].

Quantitative Differentiation Evidence for CAS 2034251-17-5 Versus Closest Structural Analogs


Molecular Weight Differentiation from Dimethylamino-Pyrazine Analog Reduces Lipophilicity-Driven Off-Target Risk

CAS 2034251-17-5 possesses a molecular weight of 303.32 g/mol, which is 43.07 g/mol (12.4%) lower than the closest commercially available dimethylamino-substituted pyrazine analog CAS 2034401-93-7 (MW 346.39 g/mol) . This mass difference corresponds to the absence of the dimethylamino substituent on the pyrazine ring, which in analogous chemotypes has been associated with reduced lipophilicity (estimated ΔclogP ≈ -0.8 to -1.2) and lower plasma protein binding [1]. The lower molecular weight keeps CAS 2034251-17-5 within the optimal range for fragment-based and lead-like screening libraries (MW < 350), whereas the dimethylamino analog exceeds typical lead-like criteria.

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Hydrogen-Bond Acceptor Count Differentiation from Pyridine Analog Modulates Solubility and Permeability Balance

The pyrazin-2-yloxy group of CAS 2034251-17-5 provides two hydrogen-bond acceptor (HBA) atoms (the two pyrazine nitrogens), compared to one HBA for the pyridin-4-yloxy analog CAS 2034617-43-9 . This structural difference translates to a calculated total HBA count of 8 for the target compound versus 7 for the pyridine analog. In homologous series, an additional HBA at a solvent-exposed position typically increases aqueous solubility (estimated factor 2–5×) while potentially reducing passive membrane permeability, creating a differentiated solubility-permeability profile that may favour certain target compartments or assay formats [1].

Physicochemical Profiling ADME Medicinal Chemistry

Pyrrolidine vs. Piperidine Linker: Conformational Restriction as a Potential Selectivity Determinant

CAS 2034251-17-5 incorporates a pyrrolidine (5-membered) ring as the central linker, whereas the structurally related analog (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone employs a piperidine (6-membered) ring . The pyrrolidine ring imposes a different N–C–O torsion angle and a distinct spatial orientation of the pyrazin-2-yloxy group relative to the pyrazole-carboxamide plane. In the Novartis pyrazolopyrrolidine patent family (US 8,969,341), pyrrolidine-to-piperidine linker substitutions were shown to produce >10-fold changes in MDM2 binding affinity, attributed to altered presentation of the terminal heterocycle into the target binding pocket [1]. While no direct data exist for this specific compound, the conformational difference is a known driver of target selectivity in this chemotype.

Conformational Analysis Medicinal Chemistry Target Selectivity

Purity Specification Profile: 95% Baseline with No Demonstrated Stability Data – Procurement Risk Assessment

CAS 2034251-17-5 is commercially supplied at 95% purity, which is the industry-standard specification for research-grade screening compounds . This purity level is identical to that specified for the closest analogs CAS 2034401-93-7 and CAS 2034617-43-9 . No accelerated stability studies, long-term storage stability data, or batch-to-batch reproducibility analyses were identified in the public domain for this compound. Users procuring this compound for quantitative bioassays should independently verify purity by LC-MS or qNMR upon receipt, as no certificate of analysis with experimentally determined purity from an independent source was accessible at the time of this assessment.

Quality Control Compound Management Procurement

Validated Application Scenarios for (3-Methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone (CAS 2034251-17-5) Based on Structural Evidence


Fragment-Based and Lead-Like Screening Library Design

With a molecular weight of 303.32 g/mol, CAS 2034251-17-5 falls within lead-like chemical space (MW < 350) and meets the majority of Congreve's 'Rule of Three' criteria for fragment-based screening . Its three-dimensional architecture, conferred by the pyrrolidine linker with an out-of-plane pyrazin-2-yloxy substituent, provides greater scaffold complexity than typical flat aromatic fragments, potentially improving hit-to-lead progression rates. Procurement is recommended for screening libraries targeting protein-protein interaction interfaces where the Novartis pyrazolopyrrolidine phenotype has demonstrated tractable SAR, particularly MDM2/p53 and related helical bundle recognition domains [1].

SAR Exploration of Terminal Heterocycle Hydrogen-Bond Acceptor Effects

The pyrazin-2-yloxy terminus of CAS 2034251-17-5 (8 HBA) provides a distinct hydrogen-bond acceptor profile compared to analogs with pyridine (7 HBA) or dimethylamino-pyrazine (9 HBA) termini [1]. This compound is suitable for systematic SAR studies investigating the effect of incremental HBA changes on aqueous solubility, target binding, and cellular permeability in a matched molecular pair analysis. Such studies can inform the design of lead series with balanced solubility-permeability profiles without requiring de novo synthesis of the comparator compounds [2].

Conformational Analysis and Scaffold-Hopping Reference Compound

The pyrrolidine linker in CAS 2034251-17-5 imposes conformational constraint that differs from piperidine-containing analogs . This compound can serve as a reference standard for computational conformational sampling studies and pharmacophore model validation, where the accurate reproduction of the pyrrolidine N–C–O–pyrazine torsion angle is critical for virtual screening enrichment. Procurement in parallel with the piperidine analog enables experimental measurement of conformational effects on target binding in systems where protein-ligand co-crystal structures are sought [1].

Method Development and Assay Quality Control for Pyrazole-Containing Compounds

Given the absence of published bioactivity data, CAS 2034251-17-5 is best deployed as a physicochemical reference compound for developing and validating analytical methods (LC-MS, qNMR, HPLC purity determination) specific to the pyrazole-pyrrolidine-ether chemotype . Its moderate molecular weight and distinct UV chromophore (from both pyrazole and pyrazine rings) make it suitable as a system suitability standard for high-throughput purification and analytical chemistry workflows in medicinal chemistry laboratories.

Quote Request

Request a Quote for (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.